Bis(4-(vinyloxy)butyl) succinate

説明

Bis(4-(vinyloxy)butyl) succinate is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which can offer insights into the behavior of similar succinate-based compounds. For instance, bis(2-ethylhexyl) succinate is evaluated as a bio-based plasticizer for poly(vinylchloride) , and enantiomeric sodium 2,3-bis(decyloxy) succinate is synthesized and characterized for its surfactant properties . These studies suggest that bis(4-(vinyloxy)butyl) succinate could potentially be used in applications such as surfactants or plasticizers due to the functional groups present in its structure.

Synthesis Analysis

The synthesis of related succinate compounds involves the esterification of succinic acid with the respective alcohols. For example, sodium 2,3-bis(decyloxy) succinate is synthesized from the corresponding enantiomeric alcohols . Although the exact synthesis of bis(4-(vinyloxy)butyl) succinate is not detailed, it likely follows a similar esterification process, where succinic acid is reacted with 4-(vinyloxy)butanol under suitable conditions to form the ester linkage.

Molecular Structure Analysis

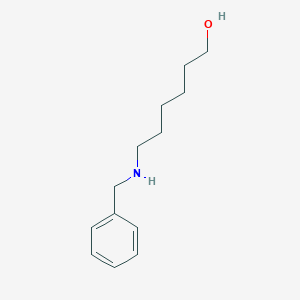

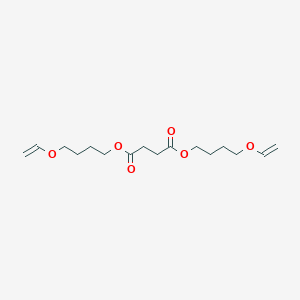

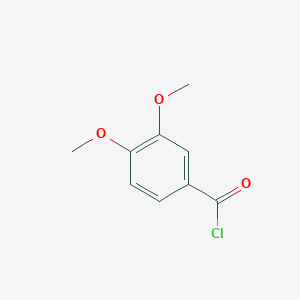

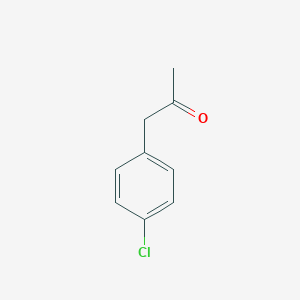

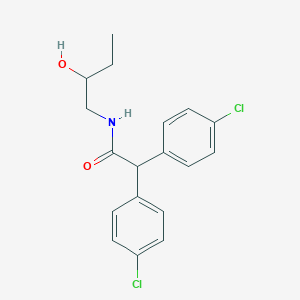

The molecular structure of bis(4-(vinyloxy)butyl) succinate would consist of a succinate core with ester linkages to 4-(vinyloxy)butyl groups. The presence of vinyl groups suggests that this compound could participate in polymerization reactions. The molecular structure of related compounds, such as the twin-tailed, twin-chiral sodium 2,3-bis(decyloxy) succinate, influences their aggregation behavior in aqueous solutions .

Chemical Reactions Analysis

While the specific chemical reactions of bis(4-(vinyloxy)butyl) succinate are not discussed, the presence of vinyl groups in the molecule indicates that it could undergo polymerization reactions. Similar to other succinate derivatives, it may also participate in reactions typical of esters, such as hydrolysis or transesterification. The related bis(2-ethylhexyl) succinate is used as a plasticizer, suggesting that it can interact with polymers like poly(vinylchloride) to modify their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-(vinyloxy)butyl) succinate can be inferred from related compounds. For instance, the critical micellar concentration (CMC) and critical vesicle concentration (CVC) of sodium 2,3-bis(decyloxy) succinate indicate its surfactant nature and ability to form vesicles in aqueous solutions . The bis(2-ethylhexyl) succinate shows good compatibility with poly(vinylchloride) and efficient plasticization properties . These findings suggest that bis(4-(vinyloxy)butyl) succinate may also exhibit similar surfactant or plasticizing characteristics, depending on its molecular weight and the nature of its functional groups.

科学的研究の応用

Cationic Cyclopolymerization

Bis(4-(vinyloxy)butyl) succinate has been studied in the context of cationic cyclopolymerization, with research focusing on the impact of the central spacer chain structure on polymerization tendencies. This includes the investigation of divinyl ethers like 1,4-bis[(4-vinyloxy)butoxy]butane in the polymerization process, providing insights into the structural variety of spacer chains (Hashimoto, Ohashi, & Kodaira, 2002).

Curing Studies in Vinyl Ester Resins

Another application area is the curing behavior of vinyl ester resin, where bis(methacryloxy) derivatives of diglycidyl ether of bisphenol A, containing acrylates such as bis(4-(vinyloxy)butyl) succinate, are utilized. These studies are essential for understanding the curing rate, acid value, activation energy, and specific heat in different conditions, which is vital for industrial applications (Kant, Mishra, & Rai, 1992).

Biodegradation of Environmental Pollutants

Research has also explored the role of enzymes like laccase in the biodegradation of environmental pollutants, including compounds similar to bis(4-(vinyloxy)butyl) succinate. This is crucial for assessing the biodegradability of such compounds in natural environments, contributing to environmental bioremediation strategies (Chhaya & Gupte, 2013).

Bio-based Plasticizers

Bis(4-(vinyloxy)butyl) succinate is evaluated in mixtures with other compounds as bio-based plasticizers for materials like poly(vinylchloride). This research is significant in developing sustainable plasticizers with fast absorption rates, high compatibility, and improved plasticization efficiency, contributing to environmentally friendly material science (Chaudhary et al., 2015).

Polymer Network Degradation

Studies have also been conducted on novel copolymer networks containing bis(4-(vinyloxy)butyl) succinate. These investigations focus on understanding the degradation behaviors of these polymer networks in acidic conditions, which is vital for applications in biodegradable materials and environmental sustainability (Sui, Shi, & Fu, 2011).

特性

IUPAC Name |

bis(4-ethenoxybutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O6/c1-3-19-11-5-7-13-21-15(17)9-10-16(18)22-14-8-6-12-20-4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEAJYHEEJKSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC(=O)CCC(=O)OCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390614 | |

| Record name | Bis[4-(vinyloxy)butyl] succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-(vinyloxy)butyl) succinate | |

CAS RN |

135876-32-3 | |

| Record name | 1,4-Bis[4-(ethenyloxy)butyl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135876-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[4-(vinyloxy)butyl] succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)